4-乙氧基-6-甲基嘧啶

描述

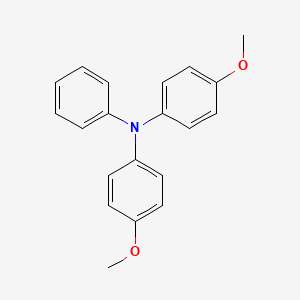

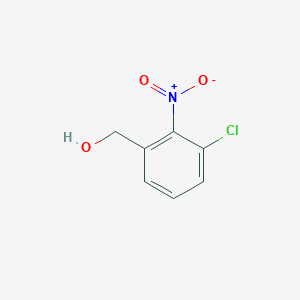

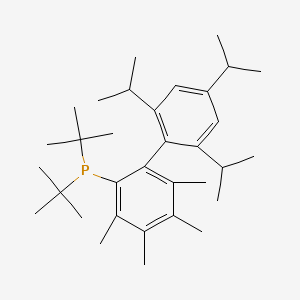

4-Ethoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is widely used in scientific research and industrial applications.

Molecular Structure Analysis

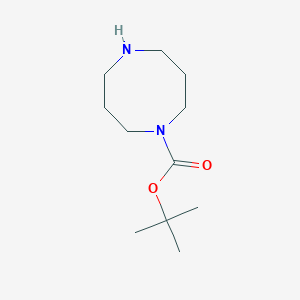

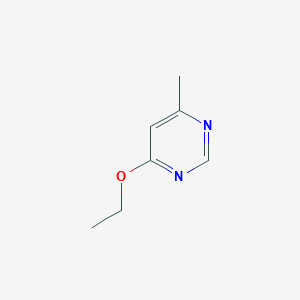

The molecular structure of 4-Ethoxy-6-methylpyrimidine includes a pyrimidine ring with an ethoxy group at the 4-position and a methyl group at the 6-position . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

4-Ethoxy-6-methylpyrimidine appears as a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 138.17 . Other physical and chemical properties are not available in the retrieved sources.科学研究应用

4-Ethoxy-6-methylpyrimidine: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery and Therapeutics: 4-Ethoxy-6-methylpyrimidine may serve as a building block in the synthesis of various drugs. Pyrimidines have been noted for their impact in drug discovery, particularly in areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

Molecular Modeling and Simulation: This compound can be used in computational chemistry for molecular modeling and simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such compounds for creating accurate simulation visualizations .

Synthetic Chemistry: In synthetic chemistry, 4-Ethoxy-6-methylpyrimidine is used as a raw material for synthesizing other chemical entities. It can be involved in reactions such as alkylation or as a scaffold for further functionalization .

Proteomics Research: As a specialty product in proteomics research, this compound could be used in the study of proteins and their functions. It may play a role in protein structure determination or interaction studies .

Pharmaceutical Applications: It has certain applications in the pharmaceutical field beyond drug synthesis. It could be involved in research related to drug delivery systems or as an intermediate in pharmaceutical manufacturing processes .

Material Science: Though not directly mentioned in the search results, pyrimidine derivatives are often explored for their potential applications in material science, such as in the development of new polymers or coatings.

Agricultural Chemistry: Similarly, pyrimidine compounds can be investigated for their use in agricultural chemistry, possibly as precursors to pesticides or herbicides.

Biochemical Research: Lastly, 4-Ethoxy-6-methylpyrimidine might be used in biochemical research to study various biochemical pathways or reactions where pyrimidine rings are involved.

MDPI - Recent Advances in Pyrimidine-Based Drugs Ambeed - 4-Ethoxy-6-methylpyrimidine ChemBK - 4-Ethoxy-6-methylpyrimidine Santa Cruz Biotechnology - 4-Ethoxy-6-methylpyrimidine

安全和危害

属性

IUPAC Name |

4-ethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDRYHLVZLBDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505036 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-6-methylpyrimidine | |

CAS RN |

4718-50-7 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethoxy-6-methylpyrimidine react with dimethyl acetylenedicarboxylate (DMAD)?

A: 4-Ethoxy-6-methylpyrimidine 1-oxide reacts with DMAD through a 1,3-dipolar cycloaddition reaction. [] This forms dimethyl α-oxo-α'-(4-ethoxy-6-methyl-2-pyrimidinyl) succinate, which readily hydrolyzes to form methyl 4-ethoxy-6-methyl-2-pyrimidineacetate. [] This highlights the ability of 4-ethoxy-6-methylpyrimidine 1-oxide to participate in cycloaddition reactions, leading to the formation of complex pyrimidine derivatives.

Q2: Does the reaction outcome of 4-ethoxy-6-methylpyrimidine 1-oxide with electrophilic reagents vary?

A: Yes, the reaction outcome can vary depending on the electrophilic reagent. For instance, while 4-ethoxy-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to yield 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, the reaction with phenyl isothiocyanate yields 7-methyl-3-phenyl-2,3-dihydrooxazolo[4,5-d]pyrimidine-2-thione. [] This difference in reactivity highlights the influence of the electrophile structure on the reaction pathway and the resulting pyrimidine derivative formed.

Q3: Can 4-ethoxy-6-methylpyrimidine 1-oxide be used to synthesize aldehydes?

A: Yes, 4-ethoxy-6-methylpyrimidine 1-oxide reacts with enamines like 1-morpholino-1-isobutene in the presence of benzoyl chloride to yield α,α-dimethyl-(4,6-disubstituted 2-pyrimidine) acetaldehyde. [] This reaction demonstrates the versatility of 4-ethoxy-6-methylpyrimidine 1-oxide as a starting material for synthesizing various pyrimidine derivatives, including aldehydes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)